

Commercial Availability and Technical Guide for Dapoxetine-d6

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Compound of Interest

Compound Name: Dapoxetine-d6

Cat. No.: B12398498

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for **Dapoxetine-d6**. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this isotopically labeled compound. The guide includes a summary of suppliers, available quantitative data, a proposed synthesis pathway, and a detailed analytical methodology.

Commercial Availability and Suppliers

Dapoxetine-d6, the deuterated analog of Dapoxetine, is commercially available from a variety of suppliers specializing in reference standards and isotopically labeled compounds. It is primarily used as an internal standard in quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling on the N,N-dimethyl group provides a distinct mass shift, facilitating accurate quantification of Dapoxetine in complex biological matrices.

Below is a summary of prominent suppliers and the quantitative data available for their **Dapoxetine-d6** products. Please note that while Certificates of Analysis (CoAs) with detailed batch-specific information are typically available upon request from the suppliers, they are not always publicly accessible.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Isotopic Enrichment
MedchemExpress	Dapoxetine-d6	1132642-58-0	C ₂₁ H ₁₇ D ₆ N O	311.45	Not specified	Not specified
Simson Pharma Limited	Dapoxetine-d6 Hydrochloride	1246814-76-5	C ₂₁ H ₁₈ D ₆ C INO	347.91	High Quality (CoA provided)	Not specified
Invivochem	Dapoxetine-d6 hydrochloride	1246814-76-5	C ₂₁ H ₁₈ D ₆ C INO	347.91	≥98% [1]	Not specified
LGC Standards	(±)-Dapoxetine-d6 HCl (N,N-dimethyl-d6)	Not specified	Not specified	347.9113	min 98% Chemical Purity	99 atom % D
Cayman Chemical	Dapoxetine (hydrochloride)	129938-20-1 (unlabeled)	C ₂₁ H ₂₃ NO • HCl	341.9	≥98%	Not applicable
Pharmaffiliates	Dapoxetine-d6 Hydrochloride	1246814-76-5	C ₂₁ H ₁₈ D ₆ C INO	347.91	High Purity	Not specified
Alsachim (a Shimadzu Group Company) / Isotope Science	(±)-Dapoxetine-d6 HCl (N,N-dimethyl-d6)	Not specified	Not specified	347.91	Not specified	Not specified

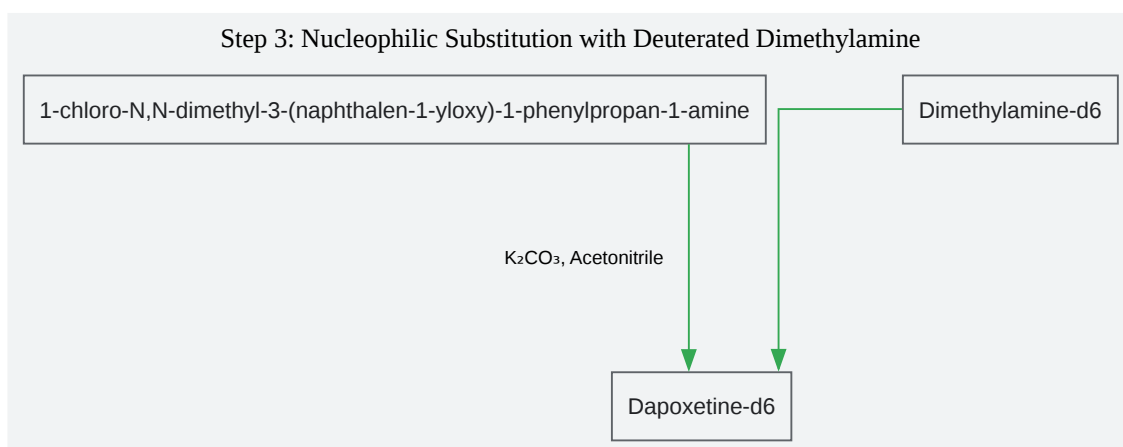
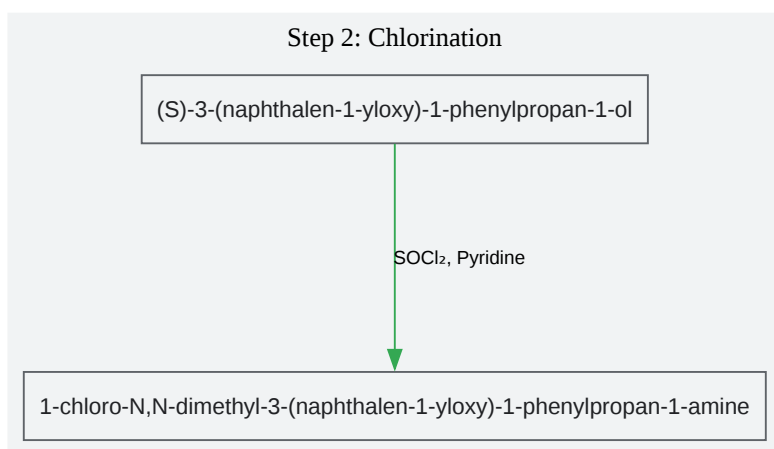
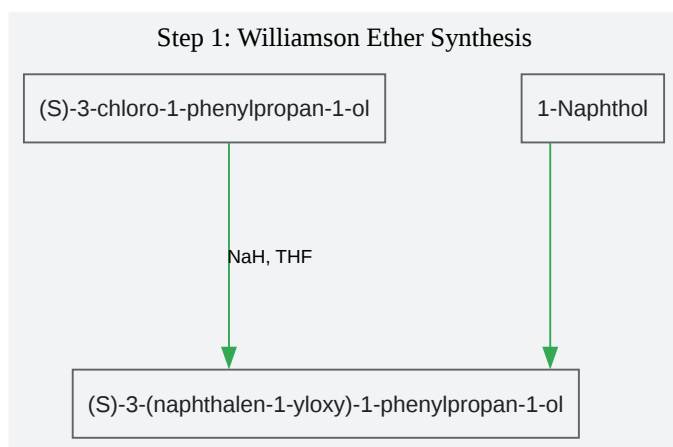
Note: The information in this table is compiled from the suppliers' public websites and may be subject to change. It is recommended to contact the suppliers directly for the most current specifications and a batch-specific Certificate of Analysis.

Synthesis of Dapoxetine-d6

A detailed, step-by-step experimental protocol for the synthesis of **Dapoxetine-d6** is not explicitly available in the public domain. However, based on the known synthesis of Dapoxetine and general methods for isotopic labeling, a plausible synthetic route can be proposed. The most common strategy for introducing the d6 label is through the use of deuterated N,N-dimethylamine in the final step of the synthesis.

A common precursor for the synthesis of Dapoxetine is (S)-3-chloro-1-phenylpropan-1-ol. The synthesis of **Dapoxetine-d6** can be envisioned as a two-step process starting from a suitable precursor.

Proposed Synthetic Pathway



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Caption: Proposed synthetic pathway for **Dapoxetine-d₆**.

Detailed Methodologies (Proposed)

Step 1: Synthesis of (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol

- To a solution of (S)-3-chloro-1-phenylpropan-1-ol in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of 1-naphthol in anhydrous THF dropwise to the reaction mixture.
- Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Step 2: Synthesis of 1-((S)-3-chloro-3-phenylpropoxy)naphthalene

- Dissolve (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol in pyridine.
- Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Pour the reaction mixture into ice-water and extract with dichloromethane.
- Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain 1-((S)-3-chloro-3-phenylpropoxy)naphthalene.

Step 3: Synthesis of (S)-N,N-di(trideuteriomethyl)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (**Dapoxetine-d6**)

- To a solution of 1-((S)-3-chloro-3-phenylpropoxy)naphthalene in acetonitrile, add potassium carbonate (K_2CO_3) and dimethylamine-d6 hydrochloride.
- Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in a suitable solvent and wash with water to remove any remaining salts.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford **Dapoxetine-d6**.

Analytical Methodology

Dapoxetine-d6 is predominantly used as an internal standard for the quantification of Dapoxetine in biological samples by LC-MS/MS. The following provides a typical workflow and key parameters for such an analysis.

Experimental Workflow for Bioanalysis



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Caption: Bioanalytical workflow for Dapoxetine quantification using **Dapoxetine-d6**.

Key LC-MS/MS Parameters

The following table summarizes typical parameters for the LC-MS/MS analysis of Dapoxetine using **Dapoxetine-d6** as an internal standard. These parameters may require optimization based on the specific instrumentation and matrix used.

Parameter	Value
Liquid Chromatography	
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Gradient	A suitable gradient from high aqueous to high organic
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 µL
Column Temperature	40 °C
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	
Dapoxetine	m/z 306.2 → 157.2
Dapoxetine-d6	m/z 312.2 → 163.2 (or similar, depending on fragmentation)
Collision Energy	Optimized for each transition
Dwell Time	100-200 ms

Quality Control and Validation

For use in regulated bioanalysis, the analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

- **Selectivity and Specificity:** Ensuring no interference from endogenous matrix components at the retention times of the analyte and internal standard.

- **Linearity:** Establishing a linear relationship between the analyte concentration and the detector response over a defined range.
- **Accuracy and Precision:** Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
- **Matrix Effect:** Assessing the effect of the matrix on the ionization of the analyte and internal standard.
- **Recovery:** The efficiency of the extraction procedure.
- **Stability:** Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

Dapoxetine-d6 is a readily available and essential tool for researchers and drug development professionals engaged in the pharmacokinetic and metabolic studies of Dapoxetine. This guide provides a comprehensive overview of its commercial sources, a plausible synthetic route, and a detailed analytical methodology. For specific applications, it is crucial to obtain batch-specific information from the chosen supplier and to perform appropriate method validation to ensure data quality and regulatory compliance.

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References

- 1. Dapoxetine-d6 hydrochloride | Isotope-Labeled Compounds | 1246814-76-5 | Invivochem [invivochem.com]
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